molecular formula C16H21N5O B2576990 1-(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol CAS No. 2379947-31-4

1-(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2576990
CAS No.: 2379947-31-4
M. Wt: 299.378
InChI Key: CCCQXGKWJCMDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes the condensation of pyrido[2,3-d]pyrimidine derivatives with piperidine and pyrrolidine intermediates. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is usually maintained between 80-120°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

1-(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyrrolidin-3-ol stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

1-(1-pyrido[2,3-d]pyrimidin-4-ylpiperidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c22-13-5-9-21(10-13)12-3-7-20(8-4-12)16-14-2-1-6-17-15(14)18-11-19-16/h1-2,6,11-13,22H,3-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCQXGKWJCMDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)C3=NC=NC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.